molecular formula C19H21NaO8S B1668559 1-(2-Hydroxy-4-(3-sulfopropyloxy)phenyl)-3-(3-hydroxy-4-methoxyphenyl)-1-propanone sodium salt CAS No. 59881-19-5

1-(2-Hydroxy-4-(3-sulfopropyloxy)phenyl)-3-(3-hydroxy-4-methoxyphenyl)-1-propanone sodium salt

Cat. No.: B1668559
CAS No.: 59881-19-5
M. Wt: 432.4 g/mol
InChI Key: SXHXKSNDNBSAQM-UHFFFAOYSA-M
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Description

CH 401-Na is a bio-active chemical.

Properties

CAS No.

59881-19-5

Molecular Formula

C19H21NaO8S

Molecular Weight

432.4 g/mol

IUPAC Name

sodium;3-[3-hydroxy-4-[3-(3-hydroxy-4-methoxyphenyl)propanoyl]phenoxy]propane-1-sulfonate

InChI

InChI=1S/C19H22O8S.Na/c1-26-19-8-4-13(11-18(19)22)3-7-16(20)15-6-5-14(12-17(15)21)27-9-2-10-28(23,24)25;/h4-6,8,11-12,21-22H,2-3,7,9-10H2,1H3,(H,23,24,25);/q;+1/p-1

InChI Key

SXHXKSNDNBSAQM-UHFFFAOYSA-M

Isomeric SMILES

COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O)O.[Na+]

SMILES

COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O)O.[Na+]

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O)O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

62796-38-7 (potassium salt)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(2-hydroxy-4-(3-sulfopropyloxy)phenyl)-3-(3-hydroxy-4-methoxyphenyl)-1-propanone, sodium salt
CH 401-Na
CH 401-Na, potassium salt
CH-401-Na

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Hydroxy-4-(3-sulfopropyloxy)phenyl)-3-(3-hydroxy-4-methoxyphenyl)-1-propanone sodium salt
Reactant of Route 2
1-(2-Hydroxy-4-(3-sulfopropyloxy)phenyl)-3-(3-hydroxy-4-methoxyphenyl)-1-propanone sodium salt
Reactant of Route 3
1-(2-Hydroxy-4-(3-sulfopropyloxy)phenyl)-3-(3-hydroxy-4-methoxyphenyl)-1-propanone sodium salt
Reactant of Route 4
1-(2-Hydroxy-4-(3-sulfopropyloxy)phenyl)-3-(3-hydroxy-4-methoxyphenyl)-1-propanone sodium salt
Reactant of Route 5
1-(2-Hydroxy-4-(3-sulfopropyloxy)phenyl)-3-(3-hydroxy-4-methoxyphenyl)-1-propanone sodium salt
Reactant of Route 6
Reactant of Route 6
1-(2-Hydroxy-4-(3-sulfopropyloxy)phenyl)-3-(3-hydroxy-4-methoxyphenyl)-1-propanone sodium salt

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